5-Bromo-6-iodo-1H-indazole
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Overview
Description
5-Bromo-6-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of both bromine and iodine atoms in the 5 and 6 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure selective bromination and iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the compound, reducing the formation of byproducts and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-iodo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form complex molecules.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted indazoles with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
- Coupled products with extended conjugation or new functional groups .
Scientific Research Applications
5-Bromo-6-iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Employed in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
- 5-Bromo-1H-indazole
- 6-Iodo-1H-indazole
- 5-Chloro-6-iodo-1H-indazole
Comparison: 5-Bromo-6-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity compared to other halogenated indazoles. The combination of these halogens can lead to distinct electronic properties and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-6-iodo-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAXZLWZBJJHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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